3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(pyrrolidine-1-sulfonyl)pyrrolidine
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Overview
Description
3-[({3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(pyrrolidine-1-sulfonyl)pyrrolidine is a complex heterocyclic compound notable for its unique chemical structure and potential applications in various fields including chemistry, biology, medicine, and industry. This compound comprises a triazolopyridazine ring attached to a cyclopropyl group and a pyrrolidine sulfonyl moiety, creating a multifaceted molecule with diverse reactive sites.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step procedure, starting with the formation of the triazolopyridazine core One common route begins with cyclopropyl hydrazine and pyridazine derivatives undergoing cyclization under acidic conditions to form the triazolopyridazine ring
The final step is the sulfonylation of pyrrolidine, which usually involves reacting pyrrolidine with sulfonyl chloride in the presence of a base such as triethylamine. The resulting sulfonyl pyrrolidine is then coupled with the triazolopyridazine intermediate under mild conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow reactors to manage the complex multi-step synthesis efficiently. Optimizing reaction conditions such as temperature, pressure, and solvent selection is crucial to maximize yield and purity. Advanced purification techniques such as recrystallization and chromatography are often employed to ensure the final product meets the desired specifications.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of chemical reactions including oxidation, reduction, and substitution.
Oxidation: : The triazolopyridazine ring can be oxidized using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: : Reduction reactions can target the sulfonyl group, converting it to the corresponding sulfide under reducing conditions.
Oxidation: : Hydrogen peroxide, peracids
Reduction: : Sodium borohydride, lithium aluminum hydride
Substitution: : Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed: The major products depend on the specific reactions performed. For example:
Oxidation: : Formation of triazolopyridazine N-oxides
Reduction: : Formation of pyrrolidine sulfides
Substitution: : Introduction of various alkyl or aryl groups at the oxymethyl site
Scientific Research Applications
This compound has shown promise in several scientific research domains:
Chemistry: : It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: : Its structure allows it to interact with biological macromolecules, making it a candidate for studying protein-ligand interactions.
Industry: : It can be used in the development of novel materials with specific electronic or photonic properties due to its unique structural features.
Mechanism of Action
The mechanism of action for this compound largely depends on its specific application. In a biological context, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazolopyridazine ring and sulfonyl group are key structural features that enable these interactions, often involving hydrogen bonding, hydrophobic interactions, and π-stacking with aromatic residues in proteins.
Comparison with Similar Compounds
This compound can be compared to other heterocyclic sulfonyl pyrrolidines and triazolopyridazine derivatives. Similar compounds include:
3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine: : Differing primarily by the absence of the sulfonyl group.
1-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-pyrrolidine-3-sulfonyl: : A positional isomer with the sulfonyl group located on a different carbon of the pyrrolidine ring.
Cyclopropyl triazolopyridazine derivatives: : Varying in the substituents on the triazolopyridazine ring.
The uniqueness of 3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(pyrrolidine-1-sulfonyl)pyrrolidine lies in its combination of these functional groups, providing a balance of reactivity and stability that is advantageous for various scientific applications.
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Properties
IUPAC Name |
3-cyclopropyl-6-[(1-pyrrolidin-1-ylsulfonylpyrrolidin-3-yl)methoxy]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O3S/c24-27(25,21-8-1-2-9-21)22-10-7-13(11-22)12-26-16-6-5-15-18-19-17(14-3-4-14)23(15)20-16/h5-6,13-14H,1-4,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRJFXMJBZFCFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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